molecular formula C17H19FN4O2S B2810092 2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-32-1

2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2810092
CAS RN: 887219-32-1
M. Wt: 362.42
InChI Key: JJUTZYMAYNOINH-UHFFFAOYSA-N
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Description

“2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex chemical compound with diverse applications in scientific research. It has a molecular formula of C17H19FN4O2S, an average mass of 362.422 Da, and a mono-isotopic mass of 362.121277 Da .


Synthesis Analysis

This compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

1. Synthesis and Characterization

  • The structural analogs of compounds related to 2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and characterized using various techniques. These compounds have been explored for their potential as cytotoxic agents, and their crystal structures have been determined using X-ray diffraction methods (Gündoğdu et al., 2017).

2. Antimicrobial Activities

  • Novel triazole derivatives, which include structures similar to the specified compound, have been synthesized and tested for their antimicrobial activities. Some of these compounds have shown good or moderate activities against various microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).

3. Structural Analyses and Potential Applications

  • Research into compounds structurally related to this compound has led to the synthesis and structural characterization of various analogs. These studies provide insights into the potential applications of these compounds in fields like medicinal chemistry, particularly in developing new drugs with specific biological activities (Sarhan et al., 2008).

4. Evaluation in Pre-clinical Tests

  • Related compounds have been evaluated in pre-clinical tests for their efficacy in areas like emesis and depression. These evaluations are crucial for understanding the biological effects of such compounds and their potential therapeutic applications (Harrison et al., 2001).

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has promising neuroprotective and anti-inflammatory properties .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including this one, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This opens up exciting future directions for research and development in the field of neuroprotection.

properties

IUPAC Name

2-ethyl-5-[(4-fluorophenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-7-9-24-10-8-21)11-3-5-12(18)6-4-11/h3-6,14,23H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUTZYMAYNOINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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